2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone

Hydrate stability gem-diol regiochemistry

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone (2-trifluoroacetylpyridine) is a heteroaryl trifluoromethyl ketone that combines a pyridine ring with a trifluoroacetyl group at the ortho position. This constitutional isomerism places the electron-withdrawing carbonyl directly adjacent to the pyridine nitrogen, creating an N,O-bidentate environment fundamentally distinct from the 3- and 4-substituted regioisomers.

Molecular Formula C7H4F3NO
Molecular Weight 175.11 g/mol
CAS No. 33284-17-2
Cat. No. B1591948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone
CAS33284-17-2
Molecular FormulaC7H4F3NO
Molecular Weight175.11 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)C(F)(F)F
InChIInChI=1S/C7H4F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4H
InChIKeyWBDGOEPVBPCRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone (CAS 33284-17-2) – Core Identity and Procurement-Relevant Class Characteristics


2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone (2-trifluoroacetylpyridine) is a heteroaryl trifluoromethyl ketone that combines a pyridine ring with a trifluoroacetyl group at the ortho position. This constitutional isomerism places the electron-withdrawing carbonyl directly adjacent to the pyridine nitrogen, creating an N,O-bidentate environment fundamentally distinct from the 3- and 4-substituted regioisomers [1]. The compound is supplied as a liquid or as a stable hydrate (gem-diol) that can be dehydrated under controlled conditions, a property that directly impacts its handling and reactivity in both research and industrial settings .

Why 3- or 4-Pyridyl Trifluoromethyl Ketones Cannot Replace the 2-Isomer in Demanding Applications


The position of the trifluoroacetyl substituent on the pyridine ring dictates hydration behavior, electrophilic reactivity, and metal-coordination geometry. The 2‑isomer forms a particularly stable gem‑diol through intramolecular N···H–O hydrogen bonding that is geometrically impossible for the 4‑isomer and less favorable for the 3‑isomer [1]. In superacid‑catalyzed electrophilic substitutions, the 2‑trifluoroacetyl derivative follows a fundamentally different reaction pathway than its non‑fluorinated analog 2‑acetylpyridine, producing an isolable alcohol intermediate rather than undergoing direct condensation [2]. These behavioral differences mean that protocols optimized for the 2‑isomer cannot be assumed transferable to other regioisomers without re‑validation of critical parameters such as speciation of the carbonyl species, handling under ambient moisture, and reactivity with nucleophiles.

Quantitative Differentiation Evidence: 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone vs. Closest Analogs


Gem-Diol Stability: The 2-Isomer Forms a Stable Hydrate That Suppresses Side Reactions Under Ambient Conditions

Among the six aryltrifluoromethylketones examined by NMR, only four form stable, isolable gem‑diols [1]. The 2‑pyridyl derivative is explicitly included in this subset, while the 4‑pyridyl isomer is not. The unusual stabilization is attributed to an intramolecular H‑bond between one diol OH group and the adjacent pyridine nitrogen, a motif that is structurally precluded in the 4‑isomer.

Hydrate stability gem-diol regiochemistry

Superelectrophilic Reactivity: Divergent Reaction Pathways vs. Non-Fluorinated 2-Acetylpyridine

In superacid‑promoted electrophilic substitution with benzene, 2‑(trifluoroacetyl)pyridine (1) yields the tertiary‑alcohol intermediate 2, whereas the non‑fluorinated control, 2‑acetylpyridine (3), proceeds directly to the condensation product 4 under the same conditions [1]. This mechanistic divergence is attributed to the increased electrophilicity of the trifluoromethyl ketone, which stabilizes the hydroxy‑addition intermediate and enables downstream functionalization that is inaccessible with the non‑fluorinated ketone.

Superelectrophile electrophilic substitution trifluoromethyl effect

Chelation-Driven Reactivity: N,O‑Bidentate Character Enables Selective Metal‑Catalyzed Transformations

The ortho relationship between the pyridine nitrogen and the carbonyl oxygen in 2‑(trifluoroacetyl)pyridine creates a natural N,O‑chelation pocket that is absent in the 3‑ and 4‑regioisomers. This bidentate ligand environment has been exploited to achieve site‑selective trifluoroacetylation of dimethylamino‑substituted pyridines, which subsequently serve as building blocks for CF₃‑substituted pyrazolo[4,3‑c]pyridines [1]. Although direct comparative rate data for chelation‑assisted steps are not available, the structural prerequisite for chelation is an unequivocal regiochemical discriminator.

Ligand design chelation cross‑coupling

Synthetic Access Efficiency: Direct Trifluoroacetylation Provides a Shorter Route Than 3‑ or 4‑Isomer Syntheses

A Chinese patent (CN103214413B) reports that 2‑trifluoroacetyl‑5‑bromopyridine can be prepared in a two‑step sequence from 2,5‑dibromopyridine via lithiation and trapping with N‑trifluoroacetylmorpholine, achieving yields in the 60–85% range across multiple embodiments [1]. The 2‑bromo (or 2‑lithio) directing effect leverages the pyridine nitrogen for ortho‑metallation, a regiochemical preference that is not equally accessible when the trifluoroacetyl group must be installed at the 3‑ or 4‑position. This translates into fewer synthetic steps and higher overall throughput for the 2‑isomer when the required starting material is a 2‑substituted pyridine.

Synthetic efficiency trifluoroacetylation process chemistry

Optimal Procurement Scenarios for 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone Based on Differentiated Evidence


Synthesis of CF₃‑Functionalized Heterocycles (Pyrazolo[4,3‑c]pyridines, 2‑Pyridones)

When the synthetic target requires a trifluoromethyl‑substituted fused heterocycle, the 2‑isomer’s ability to participate in regioselective cyclization after nucleophilic addition is critical [1]. Substituting the 3‑ or 4‑isomer would place the nitrogen in a position that cannot direct the same ring‑closure topology.

Superacid‑Mediated Electrophilic Functionalization Requiring an Isolable Hydroxy‑Intermediate

Protocols that rely on trapping the electrophilic trifluoromethyl‑carbinol intermediate (rather than proceeding to a condensed product) are uniquely feasible with the trifluoroacetyl derivative. The non‑fluorinated 2‑acetylpyridine or the 4‑pyridyl isomer cannot provide this mechanistic divergence [2].

Metal‑Catalyzed Cross‑Coupling or Coordination Chemistry Requiring a Bidentate N,O‑Ligand

The ortho‑positioned carbonyl and pyridine nitrogen are pre‑organized for chelation, a feature exploited in Cu‑catalyzed Friedländer‑type annulations and in the preparation of chiral 2‑aminoalkylpyridine ligands [3]. The 3‑ and 4‑isomers lack this chelating architecture and cannot replace the 2‑isomer in these applications without redesigning the catalytic system.

Scale‑Up Routes Where Ortho‑Directed Metallation Accelerates Access to 2‑Substituted Pyridine Derivatives

Starting from 2‑bromopyridine, the 2‑isomer can be accessed via a short lithiation/acylation sequence that benefits from the ortho‑directing effect of the pyridine nitrogen [4]. This saves at least one synthetic operation compared with routes to the 3‑ or 4‑isomers, making it the cost‑effective choice for process chemists developing early‑stage intermediates.

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